
Propanol, 1(or 2)-(2-hydroxymethylethoxy)-, monobenzoate
概要
説明
Propanol, 1(or 2)-(2-hydroxymethylethoxy)-, monobenzoate is a specialized organic compound often utilized in various chemical and industrial applications. Its unique structure, featuring both propanol and benzoate groups, affords it distinctive properties, making it useful in diverse fields ranging from pharmaceuticals to synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Propanol, 1(or 2)-(2-hydroxymethylethoxy)-, monobenzoate is typically synthesized through the esterification of propanol with benzoic acid derivatives in the presence of acidic catalysts. The key steps involve:
Esterification: Reacting propanol with benzoic acid or its derivatives in an acidic medium.
Catalysts: Using strong acids such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.
Reaction Conditions: Conducting the reaction under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency.
Continuous Flow Reactors: Allow for precise control over reaction parameters.
Purification: Involves techniques like distillation and crystallization to obtain pure product.
化学反応の分析
Types of Reactions
Oxidation: Can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Susceptible to reduction at the ester functional group to form primary alcohols.
Substitution: Exhibits nucleophilic substitution reactions, especially with the hydroxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substituting Agents: Various nucleophiles like amines and alkoxides.
Major Products Formed
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Primary alcohols and secondary alcohols.
Substitution Products: Amines and ethers.
科学的研究の応用
In Chemistry
Solvent Use: Employed as a solvent in synthetic organic reactions due to its stability.
Intermediate: Acts as an intermediate in the synthesis of more complex molecules.
In Biology
Drug Development: Utilized in medicinal chemistry for the synthesis of bioactive compounds.
Biochemical Research: Used in studying enzyme-catalyzed esterification and hydrolysis.
In Medicine
Pharmaceuticals: A building block in the formulation of certain drugs.
Active Ingredient: Potential active pharmaceutical ingredient due to its unique reactivity.
In Industry
Polymer Production: Incorporated in the synthesis of specialized polymers.
Coatings and Adhesives: Utilized in formulations for its adhesive properties.
作用機序
The compound exerts its effects primarily through interaction with enzymes that facilitate esterification and hydrolysis. The hydroxyl groups allow for hydrogen bonding, significantly influencing its solubility and reactivity.
Molecular Targets and Pathways
Enzyme Interaction: Interacts with esterases and lipases, undergoing hydrolysis.
Metabolic Pathways: Metabolized through pathways involving ester bond cleavage.
類似化合物との比較
Similar Compounds
Propanol, 1-(benzyloxy)-: Similar in structure but lacks hydroxymethyl functionality.
Propanol, 2-(methoxymethylethoxy)-, monobenzoate: Similar ester group but differs in alkyl chain substitution.
Highlighting Uniqueness
The presence of the hydroxymethyl group in Propanol, 1(or 2)-(2-hydroxymethylethoxy)-, monobenzoate sets it apart from similar compounds, providing enhanced reactivity and solubility. This makes it a versatile compound in various scientific and industrial applications.
There you have it! The elaborate world of this compound uncovered in detail. Hope this was helpful!
特性
IUPAC Name |
benzoic acid;2-(2-hydroxypropoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.C6H14O3/c8-7(9)6-4-2-1-3-5-6;1-5(8)4-9-6(2)3-7/h1-5H,(H,8,9);5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKREWPWSWPBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC(C)O.C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32686-95-6 | |
| Record name | Propanol, 1(or 2)-(2-hydroxymethylethoxy)-, monobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3259972.png)
![(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3259978.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B3259996.png)
![5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B3259999.png)








